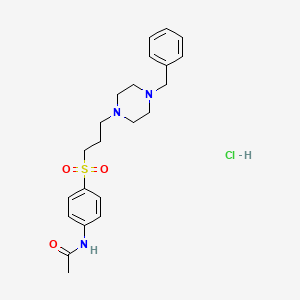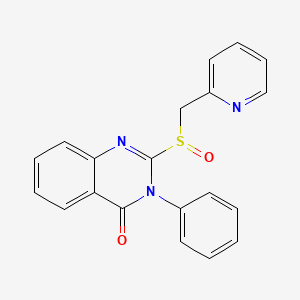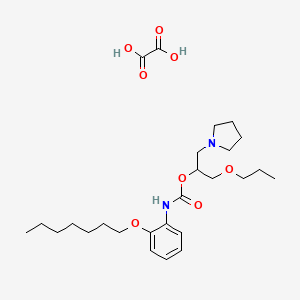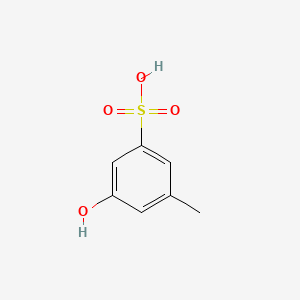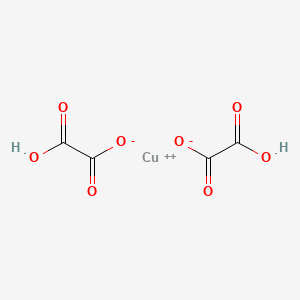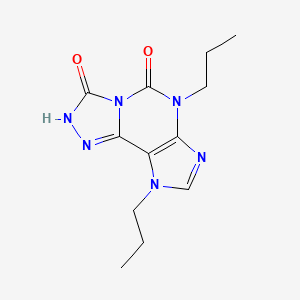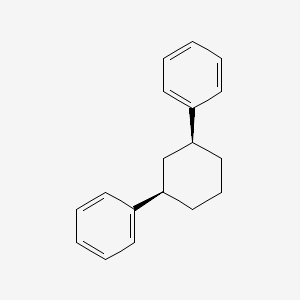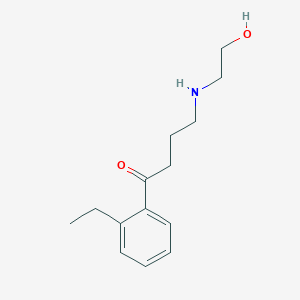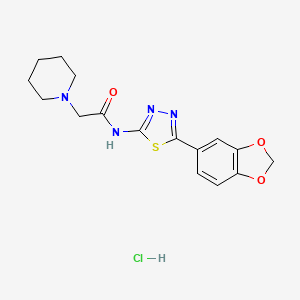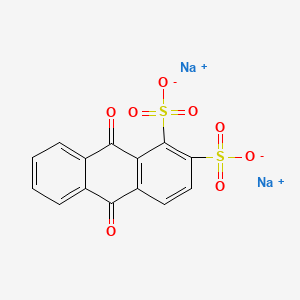
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, a chloro group, and a methylsulfamoyl group attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate precursor.
Attachment of the Pyrrolidine Ring to the Benzamide Core: The pyrrolidine ring is then attached to the benzamide core through a nucleophilic substitution reaction.
Introduction of the Methoxy and Chloro Groups: The methoxy and chloro groups are introduced through electrophilic aromatic substitution reactions.
Addition of the Methylsulfamoyl Group: The methylsulfamoyl group is added through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides.
科学的研究の応用
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to a cascade of intracellular events.
Inhibiting Enzymes: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating Signal Transduction Pathways: Affecting signal transduction pathways, leading to changes in cellular functions.
類似化合物との比較
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide can be compared with similar compounds such as:
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulfamoyl)benzamide: Similar structure but lacks the chloro group.
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-(sulfamoyl)benzamide: Similar structure but lacks the methyl group on the sulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
90763-32-9 |
|---|---|
分子式 |
C16H25ClN4O4S |
分子量 |
404.9 g/mol |
IUPAC名 |
4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoylamino)benzamide |
InChI |
InChI=1S/C16H25ClN4O4S/c1-4-21-7-5-6-11(21)10-19-16(22)12-8-14(20-26(23,24)18-2)13(17)9-15(12)25-3/h8-9,11,18,20H,4-7,10H2,1-3H3,(H,19,22) |
InChIキー |
CKDUSCMRQBOGHY-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)Cl)NS(=O)(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


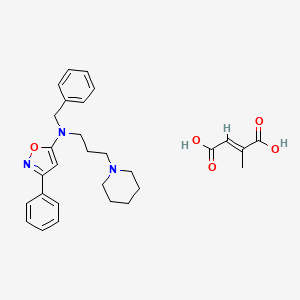

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
